2-ethylsulfanyl-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile
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Overview
Description
2-ethylsulfanyl-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile is a heterocyclic compound that contains sulfur, nitrogen, and carbon atoms arranged in a pyrimidine ring
Preparation Methods
The synthesis of 2-ethylsulfanyl-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of ethylsulfanyl derivatives with 4-methylphenyl-substituted pyrimidine intermediates under controlled conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
2-ethylsulfanyl-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted pyrimidines.
Scientific Research Applications
2-ethylsulfanyl-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-ethylsulfanyl-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved include signal transduction cascades and metabolic processes that are crucial for cellular function.
Comparison with Similar Compounds
2-ethylsulfanyl-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile can be compared with similar compounds such as:
- 2-[2-(ethylsulfanyl)-6-(4-methylphenyl)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]-N-(4-fluorophenyl)acetamide
- 2-[2-(ethylsulfanyl)-6-(4-methylphenyl)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]-N-(2-fluoro-4-methylphenyl)acetamide
These compounds share structural similarities but differ in their functional groups and substituents, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific arrangement of atoms and the presence of the ethylsulfanyl group, which imparts distinct properties.
Properties
IUPAC Name |
2-ethylsulfanyl-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-3-19-14-16-12(11(8-15)13(18)17-14)10-6-4-9(2)5-7-10/h4-7H,3H2,1-2H3,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZSOIFAXHIJBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=O)C(=C(N1)C2=CC=C(C=C2)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=NC(=O)C(=C(N1)C2=CC=C(C=C2)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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